N-Isobutylcyclopropanamine
Overview
Description
N-Isobutylcyclopropanamine is an organic compound with the molecular formula C10H19N. It is a cyclopropane derivative and a central nervous system stimulant with structural similarities to amphetamines. This compound is known for its unique three-membered cyclopropane ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutylcyclopropanamine typically involves the reaction of isobutylamine with cyclopropylcarbinol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The process involves the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: N-Isobutylcyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amine group to an alkane.
Substitution: The amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Conversion to cyclopropylalkanes.
Substitution: Formation of N-substituted cyclopropanamines.
Scientific Research Applications
N-Isobutylcyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its effects on the central nervous system and potential therapeutic applications.
Medicine: Research is ongoing to explore its use as a stimulant and its potential in treating neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Isobutylcyclopropanamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine and norepinephrine. This leads to enhanced alertness, focus, and energy levels. The compound’s unique structure allows it to cross the blood-brain barrier efficiently, making it a potent central nervous system stimulant.
Comparison with Similar Compounds
N-Isobutyl-2-propen-1-amine: Similar in structure but with a propenyl group instead of a cyclopropane ring.
N-Isobutyl-N-isopropylamine: Contains an isopropyl group instead of a cyclopropane ring.
Diisobutylamine: Lacks the cyclopropane ring and has two isobutyl groups.
Uniqueness: N-Isobutylcyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. This ring structure contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(2-methylpropyl)cyclopropanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)5-8-7-3-4-7/h6-8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRZIRCYXDFUCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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